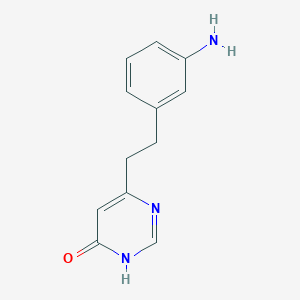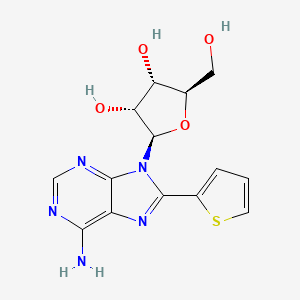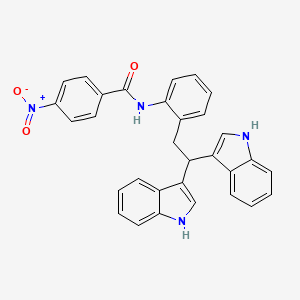
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide is a complex organic compound that features a unique structure combining indole groups, a phenyl ring, and a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide typically involves a multi-step process. One common method includes the regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl)acetamide derivatives with various indoles, catalyzed by 2 mol/L sulfuric acid at room temperature . This reaction is highly efficient, with yields up to 94%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The indole groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various substituents on the indole rings.
Aplicaciones Científicas De Investigación
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The indole groups can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the nitrobenzamide moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide is unique due to its combination of indole groups and a nitrobenzamide moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88048-47-9 |
|---|---|
Fórmula molecular |
C31H24N4O3 |
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C31H24N4O3/c36-31(20-13-15-22(16-14-20)35(37)38)34-28-10-4-1-7-21(28)17-25(26-18-32-29-11-5-2-8-23(26)29)27-19-33-30-12-6-3-9-24(27)30/h1-16,18-19,25,32-33H,17H2,(H,34,36) |
Clave InChI |
DEOJUNLAQAGCEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)NC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


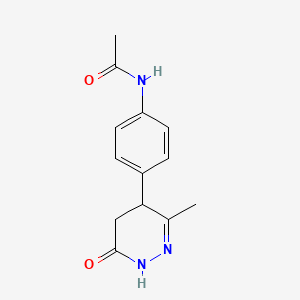
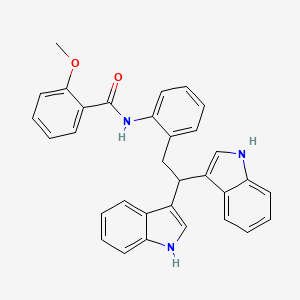
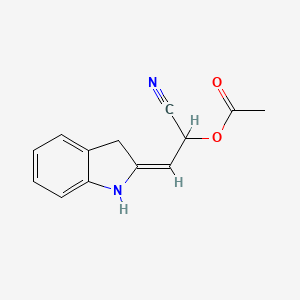
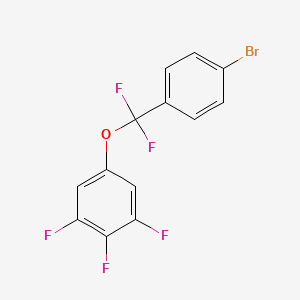
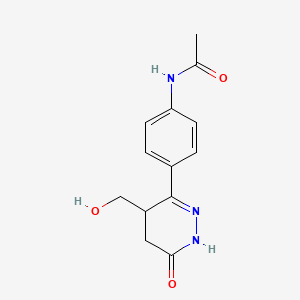
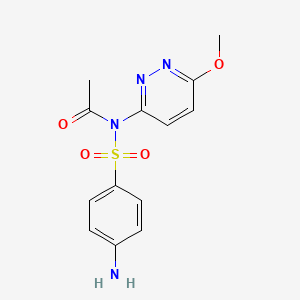
![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12933248.png)
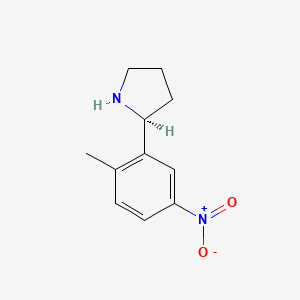
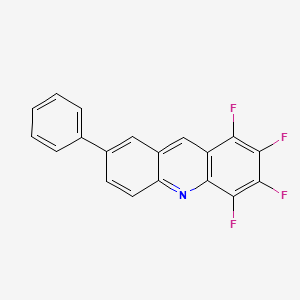
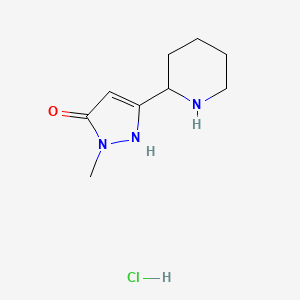
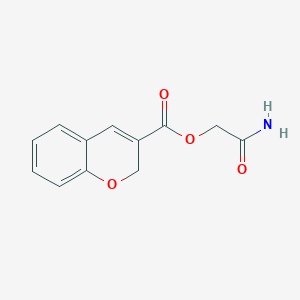
![9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine](/img/structure/B12933278.png)
